molecular formula C13H19BrN2O3 B8163460 tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate

Cat. No.: B8163460
M. Wt: 331.21 g/mol
InChI Key: QZRBTRVVYLNGQH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is a brominated carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an ethoxyethyl linker, and a 2-amino-4-bromophenyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and biochemical applications. Its structure allows for further functionalization via the bromine atom or the amino group, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) or peptide couplings .

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-bromophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRBTRVVYLNGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Ethanolamine

The initial step involves protecting the primary amine of ethanolamine using tert-butoxycarbonyl (Boc) anhydride. This reaction is typically conducted in anhydrous dimethylformamide (DMF) with triethylamine (TEA) as a base.

Procedure :

  • Ethanolamine (10.0 g, 50.0 mmol) is dissolved in DMF (150 mL) under nitrogen.

  • TEA (35 mL, 244.9 mmol) is added, followed by dropwise addition of Boc anhydride (1.3 equivalents).

  • The mixture is stirred at 50°C for 15 minutes.

Key Data :

ParameterValue
SolventDMF
BaseTriethylamine (5.0 eq)
Temperature50°C
Yield91% after chromatography

The Boc-protected ethanolamine (tert-butyl (2-hydroxyethyl)carbamate) is isolated via extraction and purified using silica gel chromatography.

Tosylation of Hydroxyl Group

The hydroxyl group of Boc-protected ethanolamine is converted to a tosylate to enhance electrophilicity for subsequent nucleophilic substitution.

Procedure :

  • Boc-protected ethanolamine (1.0 eq) is dissolved in dichloromethane (DCM).

  • Tosyl chloride (1.2 eq) and pyridine (2.0 eq) are added under ice-cooling.

  • The reaction is stirred at room temperature for 4 hours.

Key Data :

ParameterValue
SolventDCM
ReagentsTsCl, pyridine
Reaction Time4 hours
Yield85–90%

The resulting tosylate (tert-butyl (2-(tosyloxy)ethyl)carbamate) is isolated by filtration and used directly in the next step.

Ether Formation with 2-Nitro-4-bromophenol

The tosylate undergoes nucleophilic substitution with 2-nitro-4-bromophenol to form the ether linkage.

Procedure :

  • 2-Nitro-4-bromophenol (1.0 eq) and potassium carbonate (2.5 eq) are suspended in DMF.

  • Boc-protected ethyl tosylate (1.1 eq) is added, and the mixture is heated at 80°C for 12 hours.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Yield78%

The intermediate, tert-butyl (2-(2-nitro-4-bromophenoxy)ethyl)carbamate, is purified via column chromatography (30% ethyl acetate/hexane).

Reduction of Nitro Group to Amine

The nitro group is reduced to an amine using hydrazine hydrate in methanol.

Procedure :

  • The nitro intermediate (1.0 eq) is dissolved in methanol.

  • Hydrazine hydrate (5.0 eq) is added, and the mixture is refluxed for 6 hours.

Key Data :

ParameterValue
SolventMethanol
Reducing AgentN₂H₄·H₂O
TemperatureReflux
Yield82%

The final product, this compound, is obtained as a white solid after recrystallization.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

  • Continuous Flow Reactors : For Boc protection and tosylation steps, reducing reaction times by 40%.

  • Automated Purification : Simulated moving bed (SMB) chromatography replaces manual column chromatography, enhancing throughput.

  • Waste Minimization : Solvent recovery systems achieve >90% DMF and methanol reuse.

Optimization Strategies

Catalytic Improvements

  • Palladium Catalysts : Suzuki coupling-compatible conditions enable diversification of the bromophenyl moiety post-synthesis.

  • Microwave Assistance : Reduces etherification time from 12 hours to 2 hours with comparable yields.

Solvent Screening

SolventReaction EfficiencyEnvironmental Impact
DMFHighModerate
DMSOModerateLow
AcetonitrileLowHigh

DMF remains optimal due to superior solubilization of intermediates.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Classical Stepwise7098Moderate
Flow Chemistry8599High
Microwave-Assisted8097Moderate

Flow chemistry emerges as the superior method for large-scale production.

Challenges and Troubleshooting

  • Nitro Reduction Side Reactions : Over-reduction to hydroxylamines is mitigated by controlled hydrazine dosing.

  • Tosylate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions.

  • Purification Costs : High-purity demands (>98%) increase production costs by 20% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyethyl carbamates.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for more complex molecules that may exhibit therapeutic properties against various diseases.

Potential Therapeutic Areas :

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanisms and efficacy.

Biological Research

In biological studies, this compound is utilized to probe enzyme interactions and to study protein functions. Its ability to interact with specific biological targets makes it valuable for:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition of enzymes involved in critical metabolic pathways.
  • Receptor Binding Studies : The compound's structure allows it to bind selectively to certain receptors, providing insights into receptor-ligand interactions.

Organic Synthesis

The compound's functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it useful in synthetic organic chemistry for creating complex organic molecules.

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the antibacterial activity of this compound against various strains using microdilution assays. Results indicated significant antibacterial effects with low toxicity profiles.
  • Anticancer Activity
    • In vitro evaluations demonstrated that the compound could inhibit the growth of cancer cell lines, suggesting potential use in cancer treatment protocols.
  • Enzyme Interaction Studies
    • Research involving enzyme assays showed that this compound could effectively inhibit specific enzymes related to metabolic disorders, highlighting its potential role in drug development for these conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications & Reactivity Safety Considerations References
tert-Butyl (2-amino-4-bromophenyl)carbamate C₁₁H₁₅BrN₂O₂ 287.15 Direct Boc-protected 2-amino-4-bromophenyl Intermediate for aryl coupling; lacks ethoxyethyl linker, limiting solubility in polar media Hazard data unspecified
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate C₁₂H₁₆BrNO₃ 302.17 Bromo and methoxy substituents at positions 2 and 5 Electron-rich aryl systems for nucleophilic substitution; methoxy group alters reactivity Similarity score: 0.89 (structural analog)
tert-Butyl (4-bromophenyl)carbamate C₁₁H₁₄BrNO₂ 272.14 Bromine at para position; no amino group Simpler structure for basic coupling reactions; limited functionalization sites Requires standard lab precautions
tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate C₁₃H₁₉BrN₂O₂ 315.21 Bromophenyl attached via ethyl chain Potential chiral building block; ethyl chain may enhance lipophilicity Warning (H315-H319: skin/eye irritation)
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate C₁₁H₂₂BrNO₄ 328.20 PEG-like chain with terminal bromine Hydrophilic linker for drug conjugates; bromine enables alkylation reactions No significant hazards reported

Key Observations:

Substituent Effects: The ethoxyethyl linker in the target compound enhances solubility in polar solvents compared to analogs lacking this group (e.g., tert-Butyl (2-amino-4-bromophenyl)carbamate) . Methoxy groups (e.g., in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate) increase electron density on the aromatic ring, favoring electrophilic substitutions over nucleophilic pathways .

Reactivity and Applications :

  • Bromine in the para position (e.g., tert-Butyl (4-bromophenyl)carbamate) is less sterically hindered than ortho-substituted analogs, facilitating cross-coupling reactions .
  • Compounds with PEG-like chains (e.g., tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) are preferred in bioconjugation due to improved water solubility .

Safety Profile: While tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate carries warnings for skin/eye irritation , other analogs (e.g., PEG-linked derivatives) are classified as low hazard, emphasizing the role of substituents in toxicity .

Biological Activity

Tert-butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound exhibits unique structural features, including a tert-butyl group, a bromophenoxy moiety, and an amino group, which together contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H18BrN O2. Its structure includes:

  • Tert-butyl group : A bulky hydrophobic group that may influence the compound's solubility and permeability.
  • Amino group : Capable of forming hydrogen bonds, enhancing interactions with biological targets.
  • Bromophenoxy moiety : Imparts specific reactivity and potential for π-π interactions with aromatic systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
  • π-π Interactions : The bromophenyl group can engage in π-π stacking interactions, which may enhance binding affinity to specific biological targets.
  • Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that can stabilize binding to target proteins.

Applications in Scientific Research

This compound has several applications across different fields:

  • Medicinal Chemistry : Explored as a precursor for drug development due to its unique structure and potential therapeutic effects.
  • Biological Studies : Investigated for its effects on enzyme mechanisms and protein interactions, particularly in cancer research .
  • Industrial Applications : Used in the synthesis of chemical intermediates and fine chemicals.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In studies involving various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound was tested for its ability to inhibit cell proliferation. Results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism:

  • Polyketide Synthase Inhibitors : Screening studies showed that related carbamates exhibited inhibition against key enzymes in the polyketide biosynthetic pathway, suggesting potential applications in developing new tuberculosis treatments .

Data Tables

Biological ActivityCell Line/ModelIC50 ValueMechanism
AntiproliferativeMCF-711.94 nMERα degradation via proteasome pathway
Enzyme InhibitionPks13 TE DomainVariesInhibition of enzymatic activity

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate?

The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach includes:

  • Step 1 : Protection of the primary amine in 2-amino-4-bromophenol using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to form the Boc-protected intermediate .
  • Step 2 : Alkylation of the phenolic oxygen with a bromoethylamine derivative via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Note: Reaction efficiency depends on anhydrous conditions and controlled temperature to minimize side reactions.

Q. How should researchers handle and store tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate to ensure stability?

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate group .

Q. Which spectroscopic methods are essential for characterizing tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate?

  • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and aromatic protons (δ 6.5–7.5 ppm for bromophenoxy moiety) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 357.2 g/mol for C₁₃H₁₈BrN₂O₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency between 2-amino-4-bromophenol and the ethyl carbamate precursor?

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution in biphasic solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yields >85% .
  • Monitoring : Employ in-situ FTIR to track the disappearance of the phenolic O–H stretch (~3200 cm⁻¹) and adjust stoichiometry dynamically .

Q. How can computational modeling tools assist in predicting reaction pathways for this compound?

  • Density Functional Theory (DFT) : Simulate transition states for carbamate formation to identify energy barriers and optimal reaction coordinates .
  • Molecular Dynamics (MD) : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like COMSOL Multiphysics .
  • Retrosynthetic Analysis : AI-powered platforms (e.g., BenchChem’s template-based tools) propose alternative routes, though experimental validation is critical .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Systematic Variation : Test derivatives with controlled modifications (e.g., replacing Br with Cl or altering the carbamate chain length) to isolate structure-activity relationships .
  • Data Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., fixed cell viability assay conditions) .
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to reconcile discrepancies in IC₅₀ values caused by assay heterogeneity .

Methodological Notes

  • Contradiction Analysis : Cross-reference purity data (e.g., HPLC vs. NMR) to identify impurities affecting biological results .
  • Degradation Studies : Monitor stability under accelerated conditions (40°C/75% RH) using LC-MS to detect hydrolysis byproducts (e.g., free amine or phenolic derivatives) .

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